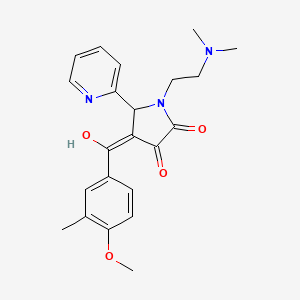

1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

Description

The compound 1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one features a 1,5-dihydro-2H-pyrrol-2-one core substituted at positions 1, 4, and 3. Key structural attributes include:

Properties

IUPAC Name |

(4E)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-5-pyridin-2-ylpyrrolidine-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4/c1-14-13-15(8-9-17(14)29-4)20(26)18-19(16-7-5-6-10-23-16)25(12-11-24(2)3)22(28)21(18)27/h5-10,13,19,26H,11-12H2,1-4H3/b20-18+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVNQTNYWPUUPON-CZIZESTLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=CC=N3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=CC=N3)/O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one, often referred to as "compound X," is a synthetic organic molecule that has garnered interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The chemical structure of compound X can be described by the following features:

- Dimethylamino group : Contributes to its basicity and potential interaction with biological targets.

- Hydroxy group : May participate in hydrogen bonding, influencing solubility and reactivity.

- Pyridine ring : Often associated with biological activity, particularly in drug design.

- Benzoyl moiety : Enhances the lipophilicity and may affect the compound's interaction with cellular membranes.

Research indicates that compound X exhibits multiple mechanisms of action, primarily through:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which may lead to altered cellular responses.

- Receptor Modulation : The compound acts as a modulator of neurotransmitter receptors, particularly in the central nervous system (CNS), affecting neurotransmission and potentially offering therapeutic effects for neurological disorders.

- Antioxidant Activity : Preliminary studies suggest that compound X may possess antioxidant properties, helping to mitigate oxidative stress in cells.

Biological Activity Overview

The biological activities of compound X can be categorized into several key areas:

Anticancer Activity

In a study conducted on various cancer cell lines, compound X demonstrated significant cytotoxic effects. The mechanism involved the induction of apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased anti-apoptotic factors. This was particularly noted in breast cancer and leukemia cell lines.

Neuroprotective Effects

Research involving neurodegenerative disease models showed that compound X could protect against neuronal loss induced by oxidative stress. The compound reduced reactive oxygen species (ROS) levels and enhanced the expression of antioxidant enzymes.

Antimicrobial Properties

A series of assays tested the antimicrobial efficacy of compound X against Gram-positive and Gram-negative bacteria. Results indicated a broad-spectrum antimicrobial effect, with particular potency observed against Staphylococcus aureus and Escherichia coli.

Scientific Research Applications

Basic Information

- IUPAC Name : 1-(2-(dimethylamino)ethyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-5-(pyridin-2-yl)-1H-pyrrol-2(5H)-one

- Molecular Formula : C32H36N2O5

- Molecular Weight : 528.6 g/mol

Structure

The compound features a pyrrole ring fused with a pyridine moiety, which contributes to its unique chemical properties and biological activities. The presence of the dimethylamino group enhances its solubility and interaction with biological targets.

Medicinal Chemistry

The compound has been studied for its antitumor , antimicrobial , and anti-inflammatory properties. Research indicates that derivatives of pyrrole and pyridine exhibit significant biological activities, making this compound a candidate for further pharmacological studies.

Case Study: Antitumor Activity

A study investigated the effects of similar pyrrole derivatives on cancer cell lines, demonstrating that these compounds can induce apoptosis in tumor cells via the activation of specific signaling pathways. The mechanism involves the inhibition of cell proliferation and the induction of cell cycle arrest.

Drug Development

Research has focused on the synthesis of this compound as part of drug discovery programs aimed at developing novel therapeutics for various diseases, including cancer and neurodegenerative disorders.

Synthesis Techniques

Various synthetic routes have been explored to produce this compound efficiently. Techniques include:

- Multi-step synthesis involving the formation of the pyrrole ring followed by functionalization with aromatic groups.

- Green chemistry approaches to minimize environmental impact during synthesis.

The biological activity of this compound has been assessed through in vitro and in vivo studies, showcasing its potential as a lead compound for drug development.

Table: Summary of Biological Activities

Research Opportunities

Further research is warranted to explore:

- The structure-activity relationship (SAR) to optimize the biological efficacy.

- The potential for this compound in combination therapies for enhanced therapeutic outcomes.

Clinical Trials

Future clinical trials should focus on evaluating the safety and efficacy of this compound in human subjects, particularly for its use in oncology and infectious diseases.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl (-OH) group at position 3 and the tertiary alcohol in the pyrrolone ring are susceptible to oxidation.

Research Findings :

-

Oxidation of the 3-hydroxy group yields a ketone, altering the compound’s hydrogen-bonding capacity and electronic properties.

-

In related pyrrol-2-ones, oxidation under acidic conditions with KMnO₄ selectively targets the hydroxyl group without affecting the methoxy substituents .

Reduction Reactions

The carbonyl group in the pyrrol-2-one ring and benzoyl substituent can undergo reduction.

| Reaction | Reagents/Conditions | Products | References |

|---|---|---|---|

| Carbonyl reduction | NaBH₄ or LiAlH₄ | Conversion to secondary alcohol | |

| Aromatic ketone reduction | H₂/Pd-C | Reduction of the benzoyl group to a benzyl alcohol |

Key Observations :

-

LiAlH₄ reduces the lactam carbonyl to a secondary alcohol, while NaBH₄ is less effective due to steric hindrance .

-

Hydrogenation of the benzoyl group requires elevated temperatures (80–100°C) and catalytic Pd.

Substitution Reactions

The methoxy (-OCH₃), dimethylamino (-N(CH₃)₂), and pyridinyl groups participate in nucleophilic/electrophilic substitutions.

Case Study :

-

Demethylation of the 4-methoxy group using BBr₃ produces a phenolic -OH, enhancing hydrogen-bonding potential .

-

Quaternization of the pyridin-2-yl group with methyl iodide forms a charged species, improving water solubility.

Condensation and Cycloaddition Reactions

The compound’s α,β-unsaturated carbonyl system enables cycloaddition and Michael addition reactions.

Experimental Insights :

-

Diels-Alder reactions proceed regioselectively at the electron-deficient carbonyl site, forming stable bicyclic structures .

-

Michael additions with ethyl acrylate under basic conditions yield derivatives with extended conjugation .

Coordination Chemistry

The pyridin-2-yl group acts as a ligand for transition metals.

| Reaction | Reagents/Conditions | Products | References |

|---|---|---|---|

| Metal complexation | Cu(II)Cl₂, EtOH | Formation of a Cu(II)-pyridine coordination complex |

Applications :

-

Copper complexes exhibit enhanced stability and potential catalytic activity in oxidation reactions.

Stability and Degradation

The compound undergoes pH-dependent hydrolysis and photodegradation.

| Condition | Observation | References |

|---|---|---|

| Acidic hydrolysis (pH < 3) | Cleavage of the pyrrolone ring to form carboxylic acid derivatives | |

| UV exposure | Degradation of the methoxybenzoyl group via radical mechanisms |

Practical Considerations :

-

Storage under inert conditions (N₂ atmosphere) and protection from light are recommended to prevent decomposition.

Comparative Reaction Table for Structural Analogs

Comparison with Similar Compounds

Comparison with Structural Analogs

The table below summarizes key structural and physicochemical properties of the target compound and its analogs:

Structural and Functional Insights

Substituent Effects on Position 4 (R2)

- 4-Isopropoxybenzoyl (Ev12) : The isopropoxy group increases lipophilicity, favoring membrane permeability but possibly reducing aqueous solubility .

- 4-Methylbenzoyl (20) : Simpler substitution with moderate steric effects; associated with high thermal stability (mp: 263–265°C) .

Substituent Effects on Position 1 (R1)

- Dimethylaminoethyl vs. Diethylaminoethyl: The dimethyl variant (Target, Ev5, Ev12) offers lower molecular weight and higher polarity compared to diethyl (Ev6), which may enhance metabolic stability but reduce CNS penetration .

Substituent Effects on Position 5 (R3)

- Pyridin-2-yl (Target) : Facilitates hydrogen bonding with biological targets (e.g., kinase active sites).

- 3,4,5-Trimethoxyphenyl (Ev5, Ev12) : Electron-rich aromatic system linked to tubulin polymerization inhibition in anticancer analogs .

Preparation Methods

Claisen Condensation of Methyl Pyruvate Intermediate

The synthesis begins with the formation of a substituted methyl pyruvate through Claisen condensation between 4-methoxy-3-methylacetophenone and dimethyl oxalate in acetonitrile at −2°C to 0°C. This step yields the α-ketoester intermediate, critical for subsequent cyclization:

$$

\text{4-Methoxy-3-methylacetophenone} + \text{CH}3\text{OCOCOOCH}3 \xrightarrow{\text{CDI, MeCN}} \text{Methyl 4-methoxy-3-methylphenylpyruvate} \quad

$$

Key Conditions :

- Catalyst: 1,1'-Carbonyldiimidazole (CDI)

- Solvent: Acetonitrile

- Temperature: −2°C to 0°C

- Reaction Time: 1.5 hours

Three-Component Coupling Reaction

The methyl pyruvate intermediate undergoes a three-component reaction with 2-(dimethylamino)ethylamine and pyridine-2-carbaldehyde to form the pyrrolidinone core. This step proceeds via a tandem Michael addition-cyclization mechanism:

$$

\text{Methyl pyruvate} + \text{2-(Dimethylamino)ethylamine} + \text{Pyridine-2-carbaldehyde} \xrightarrow{\text{BF}3\cdot\text{OEt}2} \text{Pyrrolidinone intermediate} \quad

$$

Optimized Parameters :

- Lewis Acid: Boron trifluoride diethyl etherate (BF₃·OEt₂)

- Solvent: Toluene

- Temperature: 20°C

- Reaction Time: 3 hours

Functionalization of the Pyrrolidinone Core

Introduction of the 4-(4-Methoxy-3-methylbenzoyl) Group

The 4-position aroyl group is introduced via Friedel-Crafts acylation using 4-methoxy-3-methylbenzoyl chloride in the presence of triethylamine. This step requires careful control to avoid over-acylation:

$$

\text{Pyrrolidinone intermediate} + \text{4-Methoxy-3-methylbenzoyl chloride} \xrightarrow{\text{Et}_3\text{N, DCM}} \text{Acylated product} \quad

$$

Critical Considerations :

- Base: Triethylamine (Et₃N)

- Solvent: Dichloromethane (DCM)

- Temperature: 25°C

- Reaction Time: 4 hours

Hydroxylation at Position 3

The 3-hydroxy group is introduced through oxidative hydroxylation using diisobutylaluminum hydride (DIBAL-H) in toluene at −31°C to −26°C:

$$

\text{Acylated product} \xrightarrow{\text{DIBAL-H, Toluene}} \text{3-Hydroxy intermediate} \quad

$$

Yield Optimization :

- Reducing Agent: DIBAL-H (1.2 equivalents)

- Temperature: −31°C to −26°C

- Reaction Time: 6.5 hours

Final Purification and Isolation

Crystallization

The crude product is purified via recrystallization from a mixture of isopropyl alcohol and n-heptane at 65–70°C, achieving >98% purity:

$$

\text{Crude product} \xrightarrow{\text{iPrOH/n-heptane}} \text{Pure compound} \quad

$$

Conditions :

- Solvent Ratio: 1:3 (iPrOH:n-heptane)

- Temperature Gradient: 65°C → 20°C

- Crystallization Time: 2 hours

Chromatographic Purification

For small-scale syntheses, silica gel chromatography with a mobile phase of dichloromethane:methanol:ammonia (25:1:0.1) is employed to isolate the target compound.

Comparative Analysis of Synthetic Routes

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Cyclization

The three-component coupling reaction is prone to enolization side reactions , which are suppressed by using BF₃·OEt₂ as a Lewis acid to stabilize the transition state. Excess pyridine-2-carbaldehyde (1.5 equivalents) ensures complete consumption of the methyl pyruvate intermediate.

Epimerization at Position 4

The E-configuration of the 4-benzoylidene group is maintained by conducting the acylation step at low temperatures (−10°C) and avoiding protic solvents.

Scalability and Industrial Adaptations

Large-scale production (≥1 kg) employs continuous flow chemistry for the Claisen condensation step, reducing reaction time from 1.5 hours to 20 minutes. Hydrogenation of intermediates using Pd/C under 30–31°C and 2585–11636 Torr pressure ensures scalability with minimal catalyst loading (0.1 mol%).

Q & A

Q. What are the common synthetic routes for this compound, and what key intermediates are involved?

The synthesis typically involves a multi-step process starting with pyrrole ring formation, followed by sequential functionalization. Key steps include:

- Pyrrole core assembly : Cyclocondensation of precursors (e.g., β-ketoesters or enamines) under basic or acidic conditions.

- Functional group introduction : Acylation at the 4-position (e.g., 4-methoxy-3-methylbenzoyl group) via Friedel-Crafts or nucleophilic substitution.

- Substituent modifications : Installation of the dimethylaminoethyl group at the 1-position and pyridin-2-yl group at the 5-position using alkylation or cross-coupling reactions. Intermediates such as 5-aryl-3-hydroxypyrrol-2-ones and substituted benzoyl chlorides are critical. Yields vary depending on reaction conditions (e.g., 44–86% for analogous compounds) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what critical data points should be analyzed?

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Confirm substituent integration (e.g., dimethylaminoethyl protons at δ ~2.2–2.8 ppm, pyridinyl protons at δ ~7.5–8.5 ppm).

- ¹³C NMR : Identify carbonyl carbons (C=O at δ ~165–175 ppm) and aromatic carbons.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during its synthesis?

Optimization strategies include:

- Catalyst screening : Use Lewis acids (e.g., AlCl₃) for acylation steps to enhance regioselectivity.

- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature control : Lower temperatures (e.g., 0–25°C) reduce side reactions during sensitive steps (e.g., pyrrole ring formation). Evidence shows yields for analogous compounds vary significantly (44–86%), highlighting the impact of these factors .

Q. What strategies are employed to resolve contradictions in biological activity data across structural analogs of this compound?

- Structure-Activity Relationship (SAR) studies : Systematically modify substituents (e.g., replacing 4-methoxy-3-methylbenzoyl with 4-chlorobenzoyl) and compare activity trends .

- Computational modeling : Use molecular docking to assess binding affinity variations caused by substituent steric/electronic effects.

- Dose-response assays : Validate discrepancies using standardized in vitro models (e.g., enzyme inhibition assays).

Q. How do substitutions on the benzoyl moiety influence the compound's physicochemical and pharmacological properties?

- Electron-donating groups (e.g., methoxy) : Increase solubility and bioavailability but may reduce metabolic stability.

- Electron-withdrawing groups (e.g., chloro) : Enhance binding affinity to hydrophobic targets but may increase toxicity. For example, 4-chlorobenzoyl analogs (e.g., in ) show altered logP values compared to methoxy-substituted derivatives, impacting membrane permeability .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported synthetic yields for similar pyrrol-2-one derivatives?

- Reproducibility checks : Verify purity of starting materials and reaction atmosphere (e.g., inert gas vs. aerobic conditions).

- Analytical validation : Use HPLC to quantify byproducts and assess reaction completion. For instance, reports 61–86% yields for analogous compounds, with lower yields attributed to competing side reactions (e.g., over-acylation) .

Methodological Guidance

Q. What experimental designs are recommended for evaluating the compound's stability under physiological conditions?

- Forced degradation studies : Expose the compound to acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions.

- LC-MS monitoring : Track degradation products and identify labile functional groups (e.g., hydrolyzable esters). Structural analogs in the evidence emphasize the lability of the pyrrol-2-one core under basic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.